Hexyl 3,6-dichloro-2-methoxybenzoate
Description
Hexyl 3,6-dichloro-2-methoxybenzoate (B1229588) emerges as a noteworthy subject of investigation due to its direct chemical lineage from 3,6-dichloro-2-methoxybenzoic acid, commonly known as dicamba (B1670444). herts.ac.ukwikipedia.org The study of this hexyl ester is situated within the broader scientific endeavor to understand how structural modifications, such as the introduction of different ester groups, can influence the physicochemical properties and biological activity of a parent compound.
The primary significance of Hexyl 3,6-dichloro-2-methoxybenzoate lies in its identity as an ester derivative of 3,6-dichloro-2-methoxybenzoic acid (dicamba). herts.ac.ukwikipedia.org Dicamba is a selective systemic herbicide used to control broadleaf weeds. orst.edubayer.ca The herbicidal activity of dicamba is attributed to its ability to mimic natural plant hormones called auxins, leading to uncontrolled and disruptive growth in susceptible plants. orst.eduresearchgate.net
The esterification of dicamba, creating compounds like this compound, is a common strategy in pesticide research. This chemical modification can alter properties such as solubility, volatility, and the rate of absorption and translocation within plants. nih.gov For instance, different salt and ester formulations of dicamba have been developed over time to improve its efficacy and application characteristics. orst.edubayer.ca While specific research on the hexyl ester is not extensively documented in publicly available literature, the study of other esters, such as the methyl ester, is noted for analytical purposes in identifying the parent herbicide. gcms.cz
The chemical structure of the parent acid is crucial for its herbicidal function, with the specific placement of the chlorine atoms at the 3 and 6 positions and the methoxy (B1213986) group at the 2 position being key to its biological activity. herts.ac.uk Any investigation into its ester derivatives, including the hexyl ester, is fundamentally an exploration of how these key structural features interact with the addition of a hexyl functional group.
Below is a data table summarizing the key properties of the parent compound, 3,6-dichloro-2-methoxybenzoic acid.
| Property | Value |
| Common Name | Dicamba |
| Chemical Formula | C₈H₆Cl₂O₃ |
| Molar Mass | 221.03 g·mol⁻¹ |
| Appearance | White crystalline solid |
| Melting Point | 114 to 116 °C (237 to 241 °F; 387 to 389 K) |
| Solubility in water | Low |
Data sourced from Wikipedia. wikipedia.org
The research landscape for benzoate (B1203000) esters and their halogenated counterparts is diverse, extending beyond agricultural applications. In pharmaceutical research, for example, novel benzoic acid and ester derivatives have been explored as potent inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4), which is relevant to the treatment of type 2 diabetes. Studies in this area have shown that the ester forms of certain benzoic acid derivatives can exhibit comparable or even improved properties over the acid forms.
In the realm of environmental science, halogenated benzoates have been investigated for their role in the microbial dechlorination of polychlorinated biphenyls (PCBs), which are persistent environmental pollutants. Research has indicated that certain brominated and iodinated benzoates can stimulate the dechlorination of PCBs in sediments.
Furthermore, the synthesis and modification of halogenated benzoate esters are of interest in materials science and organic synthesis. For instance, the pentafluorobenzyl ester of 3,6-dichloro-2-methoxybenzoic acid is a known derivative, likely utilized in analytical chemistry for detection and quantification. nist.gov The study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of molecules with tailored properties.
The exploration of different ester forms of 3,6-dichloro-2-methoxybenzoic acid, including the hexyl ester, can be seen as part of a broader scientific inquiry into how the modification of a carboxyl group into an ester can impact a molecule's behavior and potential applications. This can include influencing its environmental fate, biological activity, and interaction with target organisms. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
405297-28-1 |
|---|---|
Molecular Formula |
C14H18Cl2O3 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
hexyl 3,6-dichloro-2-methoxybenzoate |
InChI |
InChI=1S/C14H18Cl2O3/c1-3-4-5-6-9-19-14(17)12-10(15)7-8-11(16)13(12)18-2/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
VXEZYHUJTRLICN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation in Academic Investigations
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the hexyl ester chain. The two aromatic protons will appear as doublets in the aromatic region of the spectrum. The methoxy group will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The hexyl chain will show a series of multiplets. The methylene (B1212753) group attached to the ester oxygen (OCH₂) will be the most downfield of the hexyl signals, likely appearing as a triplet. The subsequent methylene groups will resonate at progressively higher fields, with the terminal methyl group appearing as a triplet at the highest field.
The ¹³C NMR spectrum will provide complementary information. Key resonances would include the carbonyl carbon of the ester, the carbons of the aromatic ring (with those bearing chloro and methoxy substituents showing characteristic shifts), the methoxy carbon, and the six distinct carbons of the hexyl chain.
To illustrate the expected chemical shifts, a comparison with related compounds is useful. For instance, in Hexyl Benzoate (B1203000), the protons of the hexyl chain are well-defined, providing a reference for the ester portion of the target molecule. Similarly, spectral data for derivatives of 3,6-dichloro-2-methoxybenzoic acid can inform the expected shifts for the aromatic and methoxy portions.
Table 1: Predicted ¹H NMR Chemical Shifts for Hexyl 3,6-dichloro-2-methoxybenzoate (B1229588)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 7.5 | d |
| Aromatic-H | 7.0 - 7.5 | d |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s |
| Ester Methylene (-OCH₂-) | 4.2 - 4.4 | t |
| Alkyl Methylene (-CH₂-) | 1.2 - 1.8 | m |
| Terminal Methyl (-CH₃) | 0.8 - 1.0 | t |
Note: These are predicted values based on analogous structures and may vary in experimental conditions.
Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Phase Behavior Characterization
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the phase behavior and thermal stability of a compound. While specific TGA and DSC data for Hexyl 3,6-dichloro-2-methoxybenzoate are not available, the thermal properties of related alkyl benzoates and methoxybenzoates can provide valuable insights.
TGA would be employed to determine the decomposition temperature and thermal stability of the compound. For alkyl benzoates, thermal decomposition typically involves the cleavage of the ester bond. The resulting thermogram would show a mass loss corresponding to the volatilization of the hexyl chain and subsequent decomposition of the aromatic core. The presence of chlorine atoms on the benzene (B151609) ring is expected to influence the decomposition profile.
DSC is used to identify phase transitions such as melting and boiling points. The melting point of this compound would be observed as an endothermic peak on the DSC curve. The enthalpy of fusion can also be determined from the peak area. The boiling point would be characterized by a broader endothermic transition at a higher temperature. Data from the National Institute of Standards and Technology (NIST) for the closely related methyl 3,6-dichloro-2-methoxybenzoate provides a reference for the types of thermal data that can be obtained.
Table 2: Expected Thermal Analysis Data for this compound
| Parameter | Technique | Expected Observation |
|---|---|---|
| Decomposition Temperature | TGA | Significant mass loss indicating thermal decomposition. |
| Melting Point | DSC | Sharp endothermic peak. |
| Enthalpy of Fusion | DSC | Calculated from the area of the melting peak. |
| Boiling Point | DSC | Broad endothermic transition at elevated temperatures. |
Note: The actual values would need to be determined experimentally.
Microscopic and Surface Characterization Methods (e.g., Atomic Force Microscopy) for Material Properties
Microscopic techniques, particularly Atomic Force Microscopy (AFM), offer a powerful means to investigate the surface morphology and material properties of organic compounds at the nanoscale. While no specific AFM studies on this compound have been reported, the application of AFM to other organic molecules provides a framework for what could be investigated.
AFM can be used to visualize the topography of thin films or single crystals of the compound. This can reveal information about crystal growth, surface defects, and molecular packing on the surface. For organic esters, AFM can provide insights into how molecules arrange themselves on a substrate, which is important for applications in materials science. The technique operates by scanning a sharp tip over the sample surface and measuring the forces between the tip and the sample. This allows for the generation of a three-dimensional image of the surface.
In addition to topographical imaging, AFM can be operated in different modes to probe other material properties such as adhesion and elasticity. These properties are influenced by the intermolecular forces and molecular arrangement at the surface. For a molecule like this compound, AFM could be used to study how the hexyl chains and the substituted aromatic rings influence the surface organization and properties.
X-ray Diffraction Studies of Related Halogenated Benzoate Esters for Crystalline Insight
X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional atomic structure of a crystalline solid. Although a crystal structure for this compound is not publicly available, XRD studies on related halogenated benzoate esters provide significant insight into the likely packing arrangements and intermolecular interactions in the solid state.
Studies on various halogenated benzoic acids and their esters have shown that the crystal packing is often dominated by a combination of van der Waals forces, dipole-dipole interactions, and, in some cases, halogen bonding. The presence of two chlorine atoms and a methoxy group on the benzene ring of this compound will significantly influence its crystal structure. The chlorine atoms can participate in halogen bonding, which is a directional interaction between a halogen atom and a nucleophilic region.
Table 3: Summary of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Hexyl Benzoate |
| 3,6-dichloro-2-methoxybenzoic acid |
| methyl 3,6-dichloro-2-methoxybenzoate |
Computational and Theoretical Chemical Investigations of Hexyl 3,6 Dichloro 2 Methoxybenzoate
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Hexyl 3,6-dichloro-2-methoxybenzoate (B1229588) at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to provide insights into electron distribution, molecular orbital energies, and geometric parameters.
Density Functional Theory (DFT) Approaches for Structural Optimization
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. nih.gov For a molecule such as Hexyl 3,6-dichloro-2-methoxybenzoate, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by calculating the electron density to determine the total energy of the system and then minimizing this energy with respect to the atomic positions.
The choice of the functional and basis set is crucial in DFT calculations. For instance, the B3LYP functional combined with a basis set like 6-311G** is a common choice for organic molecules containing halogens. nih.gov The structural optimization would yield key geometric parameters, which can be presented in a table format for clarity.
Table 1: Predicted Key Geometric Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length (Å) | 1.73 - 1.75 |
| C-O (methoxy) Bond Length (Å) | 1.35 - 1.37 |
| C=O (carbonyl) Bond Length (Å) | 1.20 - 1.22 |
| Aromatic C-C Bond Lengths (Å) | 1.39 - 1.41 |
These values would be critical for understanding the steric and electronic effects of the substituents on the benzene (B151609) ring.
Ab Initio Methods for High-Accuracy Electronic Descriptions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide a more accurate description of electron correlation effects. rsc.org These methods would be valuable for refining the understanding of the electronic structure of this compound, particularly for calculating properties like electron affinity and ionization potential.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The hexyl chain of this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations would be a powerful tool to explore the different possible shapes (conformers) of the molecule over time. By simulating the motion of the atoms based on a force field, MD can reveal the preferred conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Analysis of Non-Covalent Interactions within Molecular Assemblies
Non-covalent interactions play a critical role in how molecules pack in the solid state and interact in solution. rsc.orgnih.gov For this compound, several types of non-covalent interactions would be expected, including:
Halogen bonding: The chlorine atoms can act as halogen bond donors. nih.gov
Hydrogen bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···Cl interactions are possible. rsc.org
π-π stacking: The aromatic rings of two molecules can stack on top of each other.
Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these interactions by analyzing the electron density topology. rsc.org
Theoretical Prediction of Reactivity and Mechanistic Pathways
The electronic structure calculated through quantum chemical methods can be used to predict the reactivity of this compound. europa.eu Key descriptors of reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net
Furthermore, the molecular electrostatic potential (MEP) map can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net For instance, the oxygen atoms of the methoxy (B1213986) and ester groups would likely be regions of negative potential, while the hydrogen atoms of the hexyl chain would be regions of positive potential. This information is invaluable for predicting how the molecule might react with other chemical species and for elucidating potential reaction mechanisms.
Mechanistic Research on Biological Interactions of Hexyl 3,6 Dichloro 2 Methoxybenzoate and Analogues
Research on Herbicidal Actions and Plant Growth Regulation Mechanisms
The herbicidal and plant growth regulatory effects of Hexyl 3,6-dichloro-2-methoxybenzoate (B1229588) are primarily attributed to its parent compound, dicamba (B1670444). As an ester, Hexyl 3,6-dichloro-2-methoxybenzoate is readily absorbed by plants, after which it is hydrolyzed to the active ingredient, dicamba. Dicamba mimics the natural plant hormone auxin, leading to abnormal growth and eventual death of susceptible plant species. orst.eduorst.edunau.edu.ua
Inhibition of Shoot and Root Growth in Model Dicotyledonous Plants
The auxin-like activity of this compound leads to significant inhibition of both shoot and root growth in susceptible dicotyledonous (broadleaf) plants. xerces.orgpnas.org Dicamba is particularly effective against broadleaf weeds. bayer.cawikipedia.org The uncontrolled cell division and elongation induced by the herbicide lead to the deformation of vascular tissues, which impairs the transport of water and nutrients, thereby inhibiting growth. bayer.ca
Root systems are also severely affected. Studies on dicamba have demonstrated a reduction in primary root elongation and the development of abnormal root structures. pnas.org This is because proper root development is tightly regulated by auxin gradients, which are disrupted by the presence of the herbicide. The inhibition of root growth further limits the plant's ability to absorb water and essential nutrients from the soil, contributing to its eventual demise.
| Plant Species | Effect of Dicamba Exposure | Reference |
| Soybean | Leaf cupping, stunting, reduced biomass | xerces.orgacs.org |
| Tomato | Leaf curling, reduced fruit set | acs.org |
| Cotton | Leaf malformation, reduced boll development | wikipedia.org |
| Wild Mustard | Inhibition of root and shoot growth | orst.edu |
Investigations into Insecticidal Modes of Action
While primarily known for its herbicidal properties, research has also been conducted on the effects of dicamba and related compounds on insects. The insecticidal action of this compound is not as well-documented as its herbicidal effects, and the available information often pertains to the parent compound, dicamba.
| Arthropod Species | Observed Effect of Dicamba Exposure | Reference |
| Honey Bee (Apis mellifera) | Low to moderate toxicity | orst.edu |
| Lady Beetle (Coleomegilla maculata) | Increased mortality, reduced body weight | nih.gov |
Fumigation Toxicity Research in Pest Management Scenarios
Comparative Analysis of Structural Modifications on Biological Activity and Specificity
The biological activity of this compound, an ester of the herbicide Dicamba, is significantly influenced by its structural characteristics, particularly the hexyl ester functional group. This modification, when compared to the parent compound Dicamba (3,6-dichloro-2-methoxybenzoic acid) and its various salt formulations, alters the molecule's physicochemical properties, which in turn affects its interaction with biological systems.
Esterification of Dicamba, such as the formation of this compound, generally leads to an increase in lipophilicity. This enhanced lipophilicity can facilitate the penetration of the compound through the waxy cuticle of plant leaves, a critical step for the efficacy of foliar-applied herbicides. Research on other herbicidal esters has shown that increasing the length of the alkyl chain can enhance herbicidal activity up to a certain point, beyond which a decrease may be observed. This is attributed to a balance between increased membrane permeability and potential steric hindrance at the target site. While specific studies on the full range of Dicamba alkyl esters are limited, the principle of optimal lipophilicity for biological activity is a well-established concept in herbicide science.
Furthermore, the ester linkage in this compound is subject to hydrolysis within the plant, releasing the active herbicidal component, Dicamba acid. The rate of this hydrolysis can influence the onset and duration of herbicidal action. Compared to the salt forms of Dicamba, which readily dissociate to the active anion, the ester form provides a slower, more sustained release of the active ingredient. This can be advantageous in certain weed control scenarios. However, this structural modification also increases the volatility of the compound compared to its salt counterparts, which can have implications for off-target movement.
The specificity of this compound is primarily dictated by the inherent mode of action of the parent Dicamba molecule. As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf plants. Grass species are generally more tolerant due to differences in their vascular structure and metabolic pathways that can more effectively degrade synthetic auxins. While the hexyl ester modification primarily impacts the delivery and uptake of the active ingredient, it does not fundamentally alter its molecular target or the basis of its selectivity between broadleaf and grass species.
Table 1: Comparative Properties of Dicamba and its Derivatives
| Compound/Formulation | Structural Modification | Key Property Changes | Impact on Biological Activity |
| Dicamba Acid | Parent Compound | High water solubility, low volatility | Baseline activity, rapid uptake by roots |
| Dicamba Salts (e.g., DMA, DGA) | Salt formation at the carboxylic acid | Increased water solubility, reduced volatility compared to esters | Commonly used in commercial formulations for reduced drift |
| This compound | Hexyl ester at the carboxylic acid | Increased lipophilicity, higher volatility | Enhanced foliar uptake, potential for increased biological activity |
| Other Alkyl Esters (e.g., Methyl, Butyl) | Varying alkyl chain length | Lipophilicity and volatility vary with chain length | Biological activity is influenced by the balance of these properties |
This table is generated based on established principles of herbicide chemistry and may not reflect direct experimental data for this compound in all cases.
Studies on Antimicrobial Activity and Related Biological Targets
Research into the antimicrobial properties of this compound and its parent compound, Dicamba, has revealed potential interactions with microbial systems. While primarily designed as a herbicide, the chemical structure of these compounds allows for interactions with biological targets that are not exclusive to plants.
Studies have shown that sublethal concentrations of commercial formulations of Dicamba can induce changes in the antibiotic susceptibility of certain bacteria, such as Escherichia coli and Salmonella enterica. This phenomenon is not a direct antimicrobial action in the sense of killing the microbes, but rather an induction of a stress response that can lead to increased resistance to a range of antibiotics. The proposed mechanism involves the induction of efflux pumps in the bacterial cell membrane, which are responsible for expelling a variety of toxic substances, including antibiotics. Dicamba has been identified as a moderate inducer of the soxS regulon, a key genetic switch in E. coli that activates genes involved in oxidative stress responses and multidrug efflux systems.
It is important to note that the concentrations of Dicamba shown to induce antibiotic resistance are generally higher than those typically found as residues in food but are within the range of application levels in agricultural settings. The biological target in this context is not a specific enzyme that is inhibited, but rather a more general stress response system within the bacteria.
Table 2: Observed Effects of Dicamba on Bacterial Systems
| Bacterial Species | Observed Effect | Potential Mechanism |
| Escherichia coli | Induction of antibiotic resistance | Moderate induction of the soxS regulon, leading to increased efflux pump activity |
| Salmonella enterica | Changes in antibiotic susceptibility | Induction of adaptive multiple-antibiotic resistance phenotype |
This data is based on studies of Dicamba formulations and provides a basis for understanding the potential interactions of its esters with microbial systems.
Surface Activity and Wettability in Biological Delivery Systems and Interactions with Plant Surfaces
The surface activity and wettability of this compound are critical determinants of its effectiveness as a herbicide, particularly in how it is delivered to and interacts with plant surfaces. The addition of a hexyl ester to the Dicamba molecule significantly alters its surface-active properties compared to the parent acid or its salt formulations.
The increased lipophilicity of this compound is expected to lower its surface tension in aqueous solutions compared to Dicamba acid. Lower surface tension allows spray droplets to spread more effectively over the waxy, hydrophobic surfaces of plant leaves, increasing the contact area for absorption. This improved wetting is a key factor in enhancing the foliar uptake of the herbicide.
The contact angle of a spray droplet on a leaf surface is a direct measure of its wettability; a smaller contact angle indicates better spreading. While specific contact angle measurements for this compound are not widely published, studies on Dicamba formulations show that the addition of adjuvants, which often have surfactant properties similar to what would be expected from an ester formulation, significantly reduces the contact angle. For instance, Dicamba solutions alone can have a high contact angle, indicating poor spreading, but the inclusion of adjuvants can dramatically improve this. It is reasonable to infer that the inherent properties of the hexyl ester would contribute to a lower contact angle and improved wettability.
In biological delivery systems, such as herbicide formulations, the surface activity of the active ingredient and any added adjuvants is crucial for overcoming the physical barrier of the plant cuticle. The lipophilic nature of this compound facilitates its partitioning from the aqueous spray droplet into the lipid-rich cuticle. This is a primary advantage of ester formulations for foliar application.
Table 3: Factors Influencing the Surface Activity and Plant Interaction of Dicamba Formulations
| Property | Dicamba Acid/Salts | This compound (Inferred) | Influence on Plant Interaction |
| Lipophilicity | Lower | Higher | Higher lipophilicity enhances partitioning into the plant cuticle. |
| Surface Tension | Higher | Lower | Lower surface tension improves the spreading of spray droplets on the leaf surface. |
| Contact Angle | Higher (without adjuvants) | Lower | A lower contact angle indicates better wettability and increased contact area for absorption. |
| Foliar Uptake | Dependent on adjuvants | Enhanced due to inherent properties | Improved penetration through the waxy cuticle leads to greater efficacy. |
This table is based on general principles of herbicide formulation and the known effects of esterification on physicochemical properties.
Environmental Transformation and Degradation Pathways of Hexyl 3,6 Dichloro 2 Methoxybenzoate
Biodegradation Studies in Environmental Matrices and Microbial Transformations
Microbial degradation is a key process in the dissipation of dicamba (B1670444) from both aquatic and soil environments. nih.gov Various microorganisms have been shown to utilize dicamba as a sole source of carbon and energy. For example, Pseudomonas maltophilia has been found to degrade dicamba, with the rate of degradation being highest in exponentially growing cells. dogus.edu.tr
The primary metabolite of dicamba biodegradation in soil and by pure cultures of microorganisms is 3,6-dichlorosalicylic acid, which is formed through the O-demethylation of the methoxy (B1213986) group. nih.gov This initial transformation is a critical step in the subsequent breakdown of the aromatic ring.
Formation of Environmental Degradation Products and Metabolites
The principal degradation product of dicamba in both soil and plants is 3,6-dichlorosalicylic acid (DCSA). nih.gov This metabolite is formed through the cleavage of the O-methyl group. Further degradation can lead to the formation of minor amounts of 2,5-dihydroxy-3,6-dichlorobenzoic acid and 5-hydroxydicamba. nih.gov
In electro-Fenton and photoelectro-Fenton treatments of dicamba, the initial chlorine atoms are rapidly released as chloride ions. nih.gov The degradation process also leads to the formation of short-chain organic acids such as formic acid, maleic acid, and oxalic acid before complete mineralization to CO2. nih.gov
Table 2: Major Environmental Degradation Products and Metabolites of Dicamba
| Parent Compound | Transformation Process | Major Degradation Products/Metabolites |
| Dicamba | Microbial Degradation (Soil/Water) | 3,6-dichlorosalicylic acid (DCSA) |
| Dicamba | Photodegradation (Aqueous) | 3,6-dichloro-salicylic acid |
| Dicamba | Photoelectro-Fenton | Chloride ions, Formic acid, Maleic acid, Oxalic acid |
Leaching and Mobility Studies in Soil and Hydrologic Systems
Dicamba is known for its high mobility in soil, which poses a potential for leaching into groundwater. nih.gov This mobility is attributed to its high water solubility and low octanol-water partition coefficient. nih.gov The persistence of dicamba in soil can vary significantly, with reported half-lives ranging from 4 to 555 days. nih.gov However, under conditions favorable for microbial activity, such as high moisture and temperature, the half-life is typically less than 12 weeks and can be as short as 4 weeks. nih.gov
Adsorption studies of dicamba on materials like calcined-layered double hydroxides have shown that the process is rapid and influenced by factors such as pH, temperature, and the presence of competing anions. researchgate.net This suggests that the interaction of the parent acid with soil components is complex and can be affected by various environmental factors.
Advanced Analytical Methodologies for Environmental and Biological Matrix Analysis
Chromatographic Techniques for Separation and Quantification in Complex Samples
Chromatographic methods are essential for isolating target analytes from the multitude of interfering compounds present in environmental and biological samples. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) is largely dependent on the analyte's physicochemical properties, such as volatility and polarity.
For Hexyl 3,6-dichloro-2-methoxybenzoate (B1229588), an ester of 3,6-dichloro-2-methoxybenzoic acid (Dicamba), gas chromatography is a particularly suitable technique due to its anticipated volatility. While specific methods for the hexyl ester are not extensively documented in scientific literature, robust methods developed for similar compounds, such as the methyl ester of Dicamba (B1670444), provide a strong foundational methodology. gcms.cz These methods typically involve sample extraction using an organic solvent, followed by a clean-up step to remove matrix interferences before injection into the GC system.
Liquid chromatography, particularly LC coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technology for analyzing the parent acid, Dicamba, and its metabolites. nemc.us This approach is favored for its ability to handle less volatile and more polar compounds without the need for derivatization. chromatographytoday.com For the hexyl ester, a reversed-phase HPLC method could be adapted, likely using a C18 column with a mobile phase consisting of a water-acetonitrile or water-methanol gradient.
Sample Preparation: The extraction and purification of the analyte from complex matrices is a critical first step. For soil and plant tissues, this often involves homogenization and extraction with a solvent like acetonitrile, sometimes fortified with an acid. sciex.com Solid-phase extraction (SPE) is a common and effective clean-up technique used for both water and air samples to concentrate the analyte and remove interfering substances before chromatographic analysis. nih.govnih.gov
The following table outlines typical GC parameters used for the analysis of a closely related compound, Dicamba methyl ester, which can be adapted for Hexyl 3,6-dichloro-2-methoxybenzoate.
| Parameter | Condition | Reference |
|---|---|---|
| GC Column | TraceGOLD TG-5MS, 30 m x 0.25 mm x 0.25 µm | gcms.cz |
| Carrier Gas | Helium | gcms.cz |
| Injector Temperature | 280°C | researchgate.net |
| Injection Mode | Splitless | researchgate.net |
| Oven Program | Temperature-programmed gradient | gcms.cz |
| Detector | Mass Spectrometer (MS) | gcms.cz |
Note: The retention time for this compound would be expected to be longer than that of the methyl ester (reported at 5.01 min) under identical conditions due to its higher molecular weight and boiling point. gcms.cz
Spectrometric Approaches for Detection and Identification in Environmental and Biological Media
Mass spectrometry (MS) is the definitive technique for the structural confirmation and sensitive detection of this compound. When coupled with a chromatographic system (GC-MS or LC-MS), it provides unparalleled selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, compounds are typically ionized using electron ionization (EI), which creates predictable and reproducible fragmentation patterns that serve as a chemical fingerprint for identification. For this compound (Molecular Weight: 304.2 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) and several characteristic fragment ions. The fragmentation would likely involve the loss of the hexyl chain and cleavage around the ester and methoxy (B1213986) groups. For enhanced sensitivity in complex matrices, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only a few specific, characteristic ions, thereby reducing background noise. gcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly effective for analyzing compounds in complex environmental and agricultural samples. chromatographytoday.com For the hexyl ester, electrospray ionization (ESI) in positive ion mode would likely be used. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected, fragmented, and one or more specific product ions are monitored. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for quantification at very low levels, often in the nanogram per gram (ng/g) range. chromatographytoday.comsciex.com The use of an isotopically labeled internal standard, such as d3-Dicamba for the parent acid, is a common practice to ensure accuracy by correcting for matrix effects and variations in instrument response. nih.gov
The table below details the predicted key ions for this compound in a typical GC-MS analysis with electron ionization.
| Predicted Ion (m/z) | Possible Fragment Structure/Identity |
|---|---|
| 304/306 | Molecular Ion [M]+• (showing isotopic pattern for 2 Cl atoms) |
| 219/221 | [M - C6H13O]+, Dichloromethoxybenzoyl cation |
| 191/193 | [M - C6H13O - CO]+, Loss of carbonyl group |
| 85 | [C6H13]+, Hexyl cation |
| 105 | Fragment from benzoic acid structure (for comparison with similar compounds) |
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for Hexyl 3,6-dichloro-2-methoxybenzoate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via esterification of 3,6-dichloro-2-methoxybenzoic acid with hexanol. Catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide) can enhance reaction efficiency. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester product. Reaction monitoring via TLC and confirmation via H NMR (e.g., disappearance of the carboxylic acid proton at δ 12-13 ppm) are critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H/C NMR : Confirm ester formation by observing the hexyl chain’s methylene protons (δ 4.2–4.4 ppm for the –OCH group) and aromatic protons (δ 6.8–7.5 ppm).
- FT-IR : Look for ester C=O stretching (~1720 cm) and absence of carboxylic acid O-H (~2500-3300 cm).
- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify molecular ion peaks (expected m/z ~321 for [M+H]) .
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation. Avoid prolonged exposure to moisture or oxidizing agents. Stability assessments via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) can monitor degradation .
Q. How can researchers ensure purity during synthesis, and what impurities are commonly observed?
- Methodological Answer : Impurities include unreacted starting materials (e.g., 3,6-dichloro-2-methoxybenzoic acid) or incomplete esterification byproducts. Purity is ensured via:
- HPLC : Use reverse-phase methods with UV detection (λ = 254 nm).
- Melting Point Analysis : Compare observed values with literature data (e.g., methyl ester analogs melt at ~137–140°C, suggesting hexyl ester may have lower melting points due to increased alkyl chain length) .
Advanced Research Questions
Q. How can phase transition enthalpies (e.g., fusion, sublimation) be experimentally determined, and how do they influence experimental design?
- Methodological Answer : Differential Scanning Calorimetry (DSC) is used to measure fusion enthalpy (ΔH). For example, methyl 3,6-dichloro-2-methoxybenzoate has ΔH = 18.49 kJ/mol at 304.6 K . These data inform solvent selection (e.g., high-melting-point compounds require polar aprotic solvents) and thermal stability assessments.
Q. How should researchers address contradictory analytical results (e.g., NMR vs. MS data)?
- Methodological Answer : Cross-validate with complementary techniques:
- High-Resolution MS (HRMS) : Resolve ambiguities in molecular ion identification.
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals.
- Elemental Analysis : Confirm empirical formula accuracy .
Q. What is the impact of the hexyl ester group on biological activity compared to other derivatives (e.g., potassium or sodium salts)?
- Methodological Answer : The hexyl chain enhances lipophilicity, potentially increasing membrane permeability in herbicidal studies. Comparative bioassays (e.g., seed germination inhibition) can quantify efficacy differences. Structural analogs like dicamba-potassium (a herbicide) show activity via auxin mimicry, suggesting similar modes of action .
Q. How can degradation pathways be elucidated under varying environmental conditions (e.g., pH, UV exposure)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
